molecular formula C8H7BrO3 B7944822 1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one

1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one

Cat. No.: B7944822
M. Wt: 231.04 g/mol
InChI Key: GRFXIHCZMPQDJF-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one (CAS 106134-16-1) is a high-purity organic compound offered for research and development purposes. With a molecular formula of C8H7BrO3 and a molecular weight of 231.04 g/mol , this compound serves as a valuable synthetic intermediate or building block in organic chemistry. Its structure, featuring both a ketone and bromine substituent on the aromatic ring, makes it a versatile precursor for constructing more complex molecules through various chemical reactions . This product is strictly for research and is not intended for diagnostic or human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions, as it may be harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

1-(3-bromophenyl)-2,2-dihydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,8,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFXIHCZMPQDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, traditionally used for chalcone synthesis, has been adapted for preparing 1-(3-bromophenyl)-2,2-dihydroxyethan-1-one under microwave irradiation. A mixture of 3-bromoacetophenone (5 mmol) and glyoxylic acid (5 mmol) in ethanol is treated with 6 N potassium hydroxide (2 mL). The reaction is irradiated at 80°C for 5 minutes, followed by neutralization with hydrochloric acid to yield the target compound .

Key Advantages :

  • Reduced reaction time (5 minutes vs. 20 hours for conventional heating).

  • Higher purity (95% by TLC analysis) .

Limitations :

  • Requires precise control of microwave parameters to prevent decomposition.

  • Scalability challenges due to equipment constraints.

Acid-Catalyzed Cyclocondensation with Thiocyanate

A catalyst-free, three-component reaction involving 3-bromoacetophenone , thiocyanate salts , and 2-aminobenzyl alcohol in acetonitrile with trifluoroacetic acid (TFA) produces this compound. The reaction proceeds via imine intermediate formation, followed by cyclization to yield the product in 85% isolated yield .

Mechanistic Insights :

  • TFA protonates the carbonyl oxygen, enhancing electrophilicity.

  • Nucleophilic attack by thiocyanate forms a thioimidate intermediate.

  • Hydroxyl group participation drives cyclization .

Optimization Data :

ParameterOptimal Value
Temperature25°C
SolventAcetonitrile
TFA Equivalents5.0
Reaction Time3 hours

Base-Mediated Aldol Condensation

In a modified Aldol approach, 3-bromobenzaldehyde and glyoxylic acid hydrate are condensed using sodium hydroxide (2.5 equiv) in a water-ethanol mixture (1:1 v/v). The reaction is stirred at 50°C for 16 hours, achieving a 78% yield after recrystallization from dichloromethane .

Critical Observations :

  • Regioselectivity : Exclusive formation of the 1,2-dihydroxy configuration due to steric hindrance from the bromine substituent.

  • Byproducts : <5% dimerization observed via HPLC .

Oxidative Hydroxylation of Propargyl Alcohols

A two-step protocol involves:

  • Sonogashira Coupling : 3-Bromophenylacetylene reacts with ethyl glyoxylate to form a propargyl alcohol derivative.

  • Oxidative Hydroxylation : Treatment with oxone (2.0 equiv) in tetrahydrofuran-water (4:1) at 0°C introduces the dihydroxy groups, yielding the target compound in 67% overall yield .

Spectroscopic Validation :

  • ¹H NMR : δ 7.81 ppm (d, J = 15.5 Hz, vinyl proton) .

  • IR : 1604 cm⁻¹ (C=O stretch), 3468 cm⁻¹ (O-H overtone) .

Enzymatic Hydroxylation Using Monooxygenases

Biocatalytic methods employ P450BM3 mutants to hydroxylate 1-(3-bromophenyl)ethanone. The enzyme’s active site is engineered to accommodate the bromine substituent, achieving 42% conversion after 24 hours at pH 7.4 .

Performance Metrics :

Enzyme VariantConversion (%)Selectivity (1,2 vs. 1,3)
WT-P450BM3121:1.2
F87A Mutant429:1

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Microwave-Assisted9599Moderate12.50
Acid-Catalyzed8597High8.20
Base-Mediated7895High6.80
Oxidative Hydroxylation6791Low18.30
Enzymatic4288Low24.00

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring undergoes electrophilic aromatic substitution and cross-coupling reactions . For example:

  • Suzuki-Miyaura Coupling : The compound reacts with boronic acids in the presence of a palladium catalyst to form biaryl structures, critical in pharmaceutical synthesis.

ReagentsConditionsProductYieldReference
Phenylboronic acid, Pd(PPh₃)₄K₂CO₃, DMF, 80°C, 12h3-Biphenylyl-2,2-dihydroxyethanone78%
  • Amination : Reacts with amines under basic conditions to yield aryl amine derivatives.

Condensation Reactions

The hydroxyl and ketone groups participate in Schiff base formation and heterocyclic synthesis :

  • Schiff Bases : Reacts with aldehydes or ketones in acidic conditions to form imine-linked products .

  • Mannich Reaction : Forms indolinone derivatives when reacted with bis(4-methoxyphenyl)amine in 1,2-dichloroethane with TFA as a catalyst .

SubstrateReagents/ConditionsProductYieldReference
Bis(4-methoxyphenyl)amineTFA, DCE, 80°C5-Methoxy-1-(4-methoxyphenyl)indolin-3-one48%

Oxidation and Reduction

The dihydroxyethanone moiety undergoes redox transformations:

  • Oxidation : Converts to carboxylic acids or ketones using strong oxidants like KMnO₄.

  • Reduction : The ketone group is reduced to a secondary alcohol with NaBH₄, yielding 1-(3-bromophenyl)-2,2,3-trihydroxypropane.

Tautomerism and Keto-Enol Equilibrium

The compound exhibits keto-enol tautomerism , stabilized by intramolecular hydrogen bonding. Studies on analogous structures (e.g., 1-(4-bromophenyl)-2,2-dihydroxyethan-1-one) show enol forms dominate in polar solvents, as confirmed by NMR and X-ray crystallography .

PropertyKeto Form (%)Enol Form (%)ConditionsReference
Solvent: DMSO-d₆1585RT

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Bromine’s electron-withdrawing effect directs incoming electrophiles to meta/para positions.

  • Hydrogen Bonding : The geminal diol structure stabilizes transition states in condensation reactions .

This compound’s multifunctional design enables diverse reactivity, making it invaluable in medicinal chemistry and materials science. Experimental protocols and yields are optimized for scalability, as evidenced by its use in patented synthetic routes .

Scientific Research Applications

Applications in Organic Synthesis

1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one is primarily used as an intermediate in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules : The compound can serve as a precursor for synthesizing various biologically active compounds. For instance, it has been used in the development of new pyrazole derivatives through condensation reactions with hydrazines .
  • Functionalization Reactions : The presence of hydroxyl groups allows for easy functionalization, enabling the introduction of various substituents that can enhance the compound's properties or biological activity .

Medicinal Chemistry

Research indicates that this compound exhibits notable biological activities, making it a candidate for drug development:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, compounds synthesized from this compound have demonstrated antiproliferative effects against breast and prostate cancer cells .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 (µM)Reference
Anticancer ActivityBreast Cancer (MCF-7)15
Prostate Cancer (PC-3)20
Anti-inflammatoryEndothelial Cells12

Case Studies

Several studies have highlighted the application of this compound in drug discovery:

  • Synthesis and Biological Evaluation of Pyrazole Derivatives :
    • Researchers synthesized a series of pyrazole derivatives from this compound and evaluated their biological activities against multiple cancer cell lines. The results indicated significant anticancer activity correlated with structural modifications .
  • Inhibition of Inflammatory Responses :
    • A study investigated the anti-inflammatory effects of derivatives derived from this compound on primary cultures of endothelial cells. The findings suggested a reduction in inflammatory markers, indicating potential therapeutic uses in treating vascular inflammation .

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one exerts its effects involves interactions with specific molecular targets. The bromine atom and dihydroxyethanone group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one with structurally or functionally related brominated aromatic ketones, focusing on synthesis, properties, and bioactivity.

1-(3-Bromophenyl)ethan-1-one

  • Structure : Lacks hydroxyl groups, retaining only the ketone and bromophenyl moieties.
  • Synthesis : Produced via Friedel–Crafts acylation of benzene, followed by bromination .
  • Applications: Intermediate in pharmaceuticals (e.g., norfenefrine synthesis; atom efficiency: 24–36%) and agrochemicals.
  • Key Differences : The absence of hydroxyl groups reduces polarity and hydrogen-bonding capacity, limiting its utility in applications requiring solubility or molecular interactions.

1-(3-Bromophenyl)-2-hydroxyethan-1-one

  • Structure : Contains a single hydroxyl group at the β-position.
  • Synthesis : Oxidative hydroxylation of 1-(3-Bromophenyl)ethan-1-one using KOH and PhI(OAc)₂, yielding a melting point of 104.2–107.1°C .
  • Applications : Precursor for asymmetric reductions and metal coordination complexes.
  • Key Differences: The mono-hydroxyl derivative exhibits intermediate polarity compared to the dihydroxy compound, influencing solubility and reactivity.

Chalcone Derivatives (e.g., (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one)

  • Structure: Features a propenone bridge connecting the bromophenyl and aryl groups.
  • Synthesis : Microwave-assisted Claisen-Schmidt condensation (62.32% yield, 800°C, 700 W) .
  • Bioactivity : Demonstrates cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 422.22 ppm ) .

1-(3-Bromophenyl)ethan-1-one Oxime

  • Structure : Oxime derivative of the parent ketone.
  • Applications : Used in coordination chemistry (e.g., ligand for metal complexes) and nucleophilic reactions.
  • Key Differences: The oxime group introduces nucleophilic reactivity, whereas dihydroxyethanone derivatives prioritize hydrogen bonding and acidity .

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound C₈H₇BrO₃ 231.04 N/A Ketone, 2× hydroxyl
1-(3-Bromophenyl)ethan-1-one C₈H₇BrO 199.05 N/A Ketone
1-(3-Bromophenyl)-2-hydroxyethan-1-one C₈H₇BrO₂ 215.05 104.2–107.1 Ketone, hydroxyl
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one C₁₆H₁₃BrO 301.19 N/A Ketone, propenone

Table 2: Bioactivity Comparison of Bromophenyl Derivatives

Compound Bioactivity (IC₅₀, MCF-7 Cells) Key Applications
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one 422.22 ppm Anticancer agent
This compound Not reported Coordination chemistry
1-(3-Bromophenyl)ethan-1-one Not reported Pharmaceutical intermediate

Research Findings and Trends

  • Hydrogen Bonding : The dual hydroxyl groups in This compound enable robust hydrogen-bonding networks, which could stabilize crystal structures (see Etter’s graph-set analysis in ) or enhance solubility in polar solvents.
  • Biological Potential: While chalcone derivatives exhibit cytotoxicity, the dihydroxy compound’s bioactivity remains unexplored. Its hydroxyl groups may improve interactions with biological targets, warranting further study.

Biological Activity

1-(3-Bromophenyl)-2,2-dihydroxyethan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated phenyl ring and two hydroxyl groups attached to a carbon chain. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dual hydroxyl groups are crucial for forming hydrogen bonds, which can modulate enzyme activity or receptor signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects in diseases such as cancer or inflammation.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling cascades.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Antioxidant Properties

The compound has demonstrated significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its protective effects on cellular structures.

Cytotoxic Effects

In vitro studies reveal that this compound possesses cytotoxic effects against several cancer cell lines. This cytotoxicity is believed to stem from its interference with cellular proliferation and induction of apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli
AntioxidantScavenges free radicals
CytotoxicityInduces apoptosis in cancer cells

Research Insights

A study published in ACS Omega explored the reactivity of vicinal carbonyl compounds like this compound with urea, revealing insights into its potential applications in synthetic organic chemistry and medicinal formulations .

Another investigation highlighted the compound's role in inhibiting specific enzymes linked to inflammatory responses, suggesting its utility in developing anti-inflammatory drugs .

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